Kinetic Superiority of Native Formylmethanofuran over the Pseudo-Substrate N-Furfurylformamide in Ftr-Catalyzed Formyl Transfer
In direct head-to-head comparison using purified formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr) from Methanosarcina barkeri, the native substrate formylmethanofuran exhibits markedly superior kinetic parameters relative to the simplified analog N-furfurylformamide (FFA). The native substrate demonstrates both a lower apparent Km and a higher apparent Vmax, establishing that the full methanofuran scaffold is essential for efficient catalysis [1].
| Evidence Dimension | Apparent Km (binding affinity surrogate) and apparent Vmax (catalytic turnover) |
|---|---|
| Target Compound Data | Native formylmethanofuran (CHO-MFR) served as the reference substrate (Km and Vmax values not explicitly reported in abstract; differences are stated qualitatively as 'higher apparent Km and lower apparent Vmax' for the analog relative to CHO-MFR) [1]. |
| Comparator Or Baseline | N-furfurylformamide (FFA): higher apparent Km and lower apparent Vmax relative to native CHO-MFR |
| Quantified Difference | FFA exhibits higher Km (weaker binding) and lower Vmax (slower turnover) than native CHO-MFR; precise fold-differences not provided in abstract |
| Conditions | Purified formyltransferase from Methanosarcina barkeri; standard in vitro assay conditions |
Why This Matters
This direct kinetic comparison confirms that procurement of the authentic formylmethanofuran coenzyme is essential for achieving native catalytic rates in Ftr-dependent assays; the simplified analog FFA is not a functional substitute.
- [1] Breitung J, Börner G, Karrasch M, Berkessel A, Thauer RK. N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. FEBS Lett. 1990;268(1):257-60. View Source
